(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

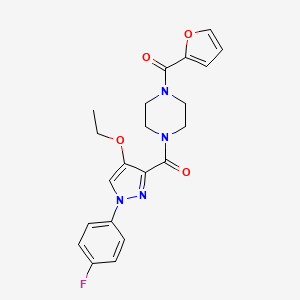

The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a structurally complex molecule featuring a pyrazole core substituted with ethoxy and 4-fluorophenyl groups, linked via a methanone bridge to a piperazine ring bearing a furan-2-carbonyl substituent.

The ethoxy group on the pyrazole may enhance lipophilicity and metabolic stability compared to smaller substituents (e.g., methyl or hydrogen), while the 4-fluorophenyl moiety could influence aromatic stacking interactions in biological targets .

Properties

IUPAC Name |

[4-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4/c1-2-29-18-14-26(16-7-5-15(22)6-8-16)23-19(18)21(28)25-11-9-24(10-12-25)20(27)17-4-3-13-30-17/h3-8,13-14H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURRINXHFLVQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, identified by its CAS number 1170515-65-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular formula for this compound is C22H22F2N4O2, with a molecular weight of 412.4 g/mol. Its structure incorporates a pyrazole ring and a piperazine moiety, which are often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H22F2N4O2 |

| Molecular Weight | 412.4 g/mol |

| CAS Number | 1170515-65-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The pyrazole and piperazine rings facilitate binding to receptors and enzymes, potentially modulating their activity. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes, such as inflammation and cancer.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The pyrazole ring is known for its ability to disrupt bacterial cell functions. In vitro studies have shown that derivatives of pyrazole can inhibit the growth of various pathogens, including Mycobacterium tuberculosis.

Case Studies

- Anti-Tubercular Activity : In a study evaluating novel compounds for anti-tubercular activity, derivatives similar to this compound showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating significant potential for further development .

- PD-L1 Inhibition : Research into small molecule inhibitors targeting the PD-L1 pathway revealed that structural modifications can enhance binding affinity and efficacy against tumor cells . Although this specific compound was not tested, its design aligns with those showing promising results in preclinical models.

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated that similar compounds were non-toxic at effective concentrations . Further studies are necessary to establish the safety profile of this specific compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Bioactivity

Key Observations:

- Pyrazole Substituents: The target compound’s 4-ethoxy and 4-fluorophenyl groups contrast with simpler substituents (e.g., methyl or chlorophenyl) in analogues. The fluorine atom may enhance binding affinity to hydrophobic pockets, while the ethoxy group could reduce metabolic degradation compared to smaller alkyl chains .

- Piperazine Modifications: The furan-2-carbonyl group distinguishes the target compound from analogues with sulfonyl (e.g., methylsulfonyl in ) or aryl (e.g., trifluoromethylphenyl in ) substituents.

Physicochemical Properties

- Solubility: The furan-2-carbonyl group may enhance aqueous solubility compared to methylsulfonyl or chlorophenyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.